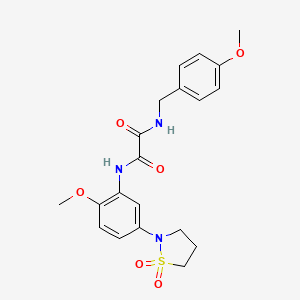![molecular formula C8H8BrN B2400023 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine CAS No. 881204-65-5](/img/structure/B2400023.png)
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine: is a heterocyclic compound with the molecular formula C8H8BrN It is a derivative of cyclopenta[b]pyridine, where a bromine atom is substituted at the fourth position
Applications De Recherche Scientifique
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicinal Chemistry: The compound and its derivatives are explored for their potential biological activities, including hypoglycemic activity, calcium channel antagonism, and protein kinase inhibition.
Fluorescent Probes: Some derivatives are used as fluorescent probes in biochemical assays.
Industrial Applications: It is used in the synthesis of intermediates for pharmaceuticals and agrochemicals.
Orientations Futures
Mécanisme D'action
Target of Action
4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is a structural fragment of alkaloids . It exhibits a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase FGFR1 . These targets play crucial roles in various biological processes, such as glucose metabolism, calcium ion homeostasis, and cell signaling.
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby modulating their functions . For instance, it may inhibit protein kinase FGFR1, which can lead to changes in cell signaling pathways .
Biochemical Pathways
The compound affects several biochemical pathways due to its diverse biological activities. For example, it can influence glucose metabolism through its hypoglycemic activity, regulate calcium ion transport via calcium channel antagonism, and alter cell signaling pathways by inhibiting protein kinase FGFR1 .
Result of Action
The molecular and cellular effects of the compound’s action depend on its specific targets and the pathways it affects. For instance, its hypoglycemic activity could lead to decreased blood glucose levels, while its antagonism of calcium channels could affect calcium ion transport across cell membranes .
Action Environment
Environmental factors, such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit its interactions with its targets, thereby affecting its biological activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine can be achieved through multicomponent condensation reactions. One such method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of a base such as triethylamine and are carried out under controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of fully saturated cyclopentane derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like manganese triflate and tert-butyl hydroperoxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted cyclopenta[b]pyridine derivatives.
Oxidation Products: Cyclopenta[b]pyridin-5-one analogues.
Reduction Products: Saturated cyclopentane derivatives.
Comparaison Avec Des Composés Similaires
- 6,7-Dihydro-5H-cyclopenta[b]pyridine
- 2,3-Cyclopentenopyridine
- Cyclopenta[b]pyridin-5-one analogues
Comparison: 4-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridine is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity compared to its non-brominated counterparts. The bromine atom can be a site for further functionalization, making it a versatile intermediate in organic synthesis .
Propriétés
IUPAC Name |
4-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrN/c9-7-4-5-10-8-3-1-2-6(7)8/h4-5H,1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVMPCSZGBHELB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CN=C2C1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
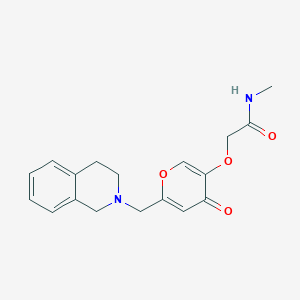
![[(2-chloro-4-methylphenyl)carbamoyl]methyl 2-(3-methoxyphenyl)acetate](/img/structure/B2399945.png)


![N-(2-ethoxyphenyl)-4-(thiazol-2-yloxy)-[1,4'-bipiperidine]-1'-carboxamide oxalate](/img/structure/B2399949.png)

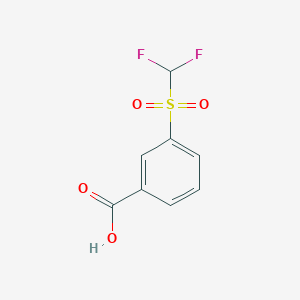
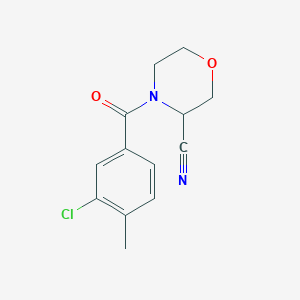
![N-(5-chloro-2-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![9-chloro-6-phenyl-4,6-dihydro-1H-pyrazino[2,1-b]quinazolin-3(2H)-one](/img/structure/B2399956.png)
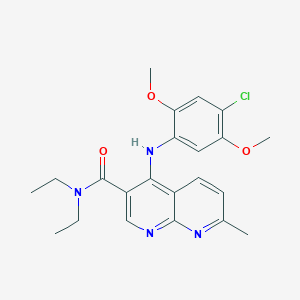
![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-methoxyphenyl)sulfonyl)propanamide](/img/structure/B2399958.png)

